molecular formula C12H12ClNO3 B14570394 3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride CAS No. 61545-98-0

3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride

Cat. No.: B14570394
CAS No.: 61545-98-0
M. Wt: 253.68 g/mol
InChI Key: GVQLBDBSWIIPAS-UHFFFAOYSA-N
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Description

3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry and materials science. This compound features a benzoxazine ring fused with a carbonyl chloride group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for introducing the carbonyl chloride group.

    Sodium Hydroxide (NaOH): Used as a base in the formation of the benzoxazine ring.

    Hydrogen Peroxide (H₂O₂): Used for oxidation reactions.

    Sodium Borohydride (NaBH₄): Used for reduction reactions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its carbonyl chloride group makes it a valuable intermediate for further functionalization, enabling the synthesis of a wide range of derivatives with diverse applications .

Properties

CAS No.

61545-98-0

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

3-oxo-2-propyl-4H-1,4-benzoxazine-6-carbonyl chloride

InChI

InChI=1S/C12H12ClNO3/c1-2-3-10-12(16)14-8-6-7(11(13)15)4-5-9(8)17-10/h4-6,10H,2-3H2,1H3,(H,14,16)

InChI Key

GVQLBDBSWIIPAS-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)Cl

Origin of Product

United States

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